

An In-depth Technical Guide to 4-Bromo-3-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-3-methoxybenzenesulfonyl chloride
Cat. No.:	B572169

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of **4-Bromo-3-methoxybenzenesulfonyl chloride**, a key reagent in synthetic chemistry. Due to its specific isomeric form, publicly available experimental data is limited; this guide consolidates all known information from commercial and database sources.

Core Molecular Information

4-Bromo-3-methoxybenzenesulfonyl chloride is an aromatic sulfonyl chloride compound. Its structure consists of a benzene ring substituted with a bromo, a methoxy, and a sulfonyl chloride group at positions 4, 3, and 1, respectively.

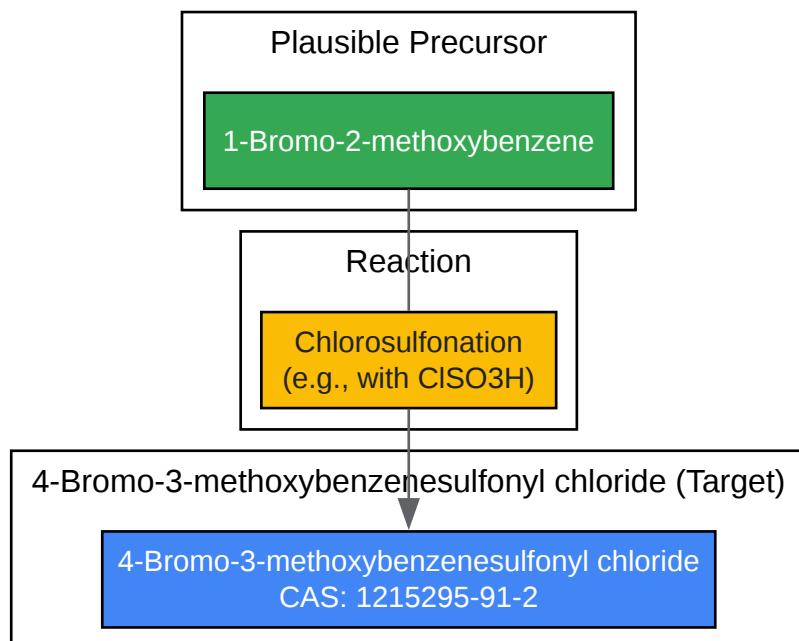
The molecular structure and key identifiers are summarized in the table below, providing a foundational reference for this compound.

Identifier	Value	Source
IUPAC Name	4-bromo-3-methoxybenzenesulfonyl chloride	[1]
CAS Number	1215295-91-2	[2]
Molecular Formula	C ₇ H ₆ BrClO ₃ S	[2]
Molecular Weight	285.55 g/mol	[2]
SMILES	COC1=C(C=CC(=C1)S(=O)(=O)Cl)Br	
InChIKey	APCCBOUSWYTPJQ-UHFFFAOYSA-N	[1]

The known physical and chemical properties of this compound are listed below. These are critical for handling, storage, and application in experimental settings.

Property	Value	Source
Physical Form	Solid	
Melting Point	59-62 °C	[2]
Purity	Typically ≥95%	[2][3]
Storage	Store long-term in a cool, dry place	[3]

Synthesis and Reactivity


While **4-Bromo-3-methoxybenzenesulfonyl chloride** is commercially available, detailed, peer-reviewed synthesis protocols for this specific isomer are not readily found in the public domain. However, a general synthetic approach can be inferred from established chemical principles and the documented synthesis of its isomer, 3-bromo-4-methoxybenzenesulfonyl chloride.

The synthesis of substituted benzenesulfonyl chlorides often involves the direct chlorosulfonation of a corresponding substituted benzene. For the related isomer, 3-bromo-4-methoxybenzenesulfonyl chloride, the synthesis starts from 2-bromoanisole.[4]

Protocol for 3-Bromo-4-methoxybenzenesulfonyl chloride:

- Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).[4]
- Cool the solution in an ice-salt bath to a temperature between -5 °C and 0 °C.[4]
- Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over a period of 30 minutes, maintaining the low temperature.[4]
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature over the course of 1 hour.[4]
- Pour the reaction mixture onto crushed ice.[4]
- Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it twice with chloroform.[4]
- Combine the organic layers, dry them, and concentrate to yield the product.[4]

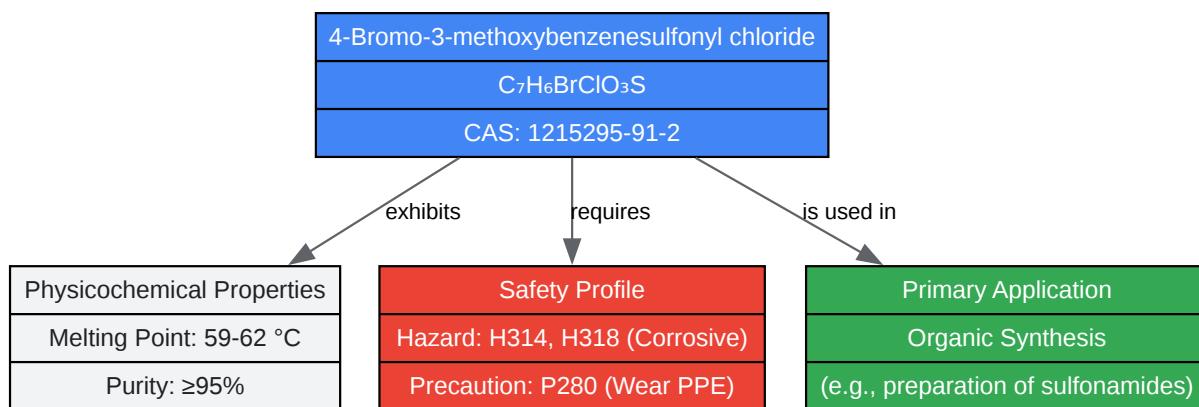
A plausible, though unconfirmed, route to **4-bromo-3-methoxybenzenesulfonyl chloride** would similarly involve the chlorosulfonation of the appropriate precursor, 1-bromo-2-methoxybenzene. The diagram below illustrates this proposed synthetic relationship.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for the target molecule.

Spectroscopic and Safety Data

No experimentally derived spectroscopic data (NMR, IR, etc.) for **4-Bromo-3-methoxybenzenesulfonyl chloride** is currently available in public repositories. Researchers are advised to perform their own characterization upon acquisition.


This compound is classified as a corrosive material. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.^[5] All handling should be performed in a well-ventilated fume hood.

Hazard Class	Classification & Statements	Source
GHS Pictogram	Corrosion	[2]
Signal Word	Danger	[2]
Hazard Statements	H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.	[2]
Precautionary Statements	P280, P301 + P330 + P331, P302 + P352, P304 + P340, P305 + P351 + P338, P310	[2]
Transport Information	UN Number: UN3261, Hazard Class: 8, Packing Group: III	[2]

Applications and Logical Relationships

As a sulfonyl chloride, this molecule is primarily used as a reagent in organic synthesis, most commonly for the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. These reactions are fundamental in the development of new chemical entities for various applications, including pharmaceuticals.

The diagram below illustrates the logical relationships between the compound's identity, its properties, and its primary application domain.

[Click to download full resolution via product page](#)

Caption: Key informational relationships for the title compound.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information is based on currently available data from public sources and chemical suppliers. The absence of detailed experimental protocols and spectral data highlights the need for independent verification and characterization by the end-user. Always consult the Safety Data Sheet (SDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 4-Bromo-3-methoxybenzenesulfonyl chloride [oakwoodchemical.com]
- 3. 1215295-91-2 4-Bromo-3-methoxybenzenesulfonyl chloride AKSci 9226BB [aksci.com]
- 4. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. 1215295-91-2|4-Bromo-3-methoxybenzenesulfonyl Chloride|4-Bromo-3-methoxybenzenesulfonyl Chloride|-范德生物科技公司 [bio-fount.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-3-methoxybenzenesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572169#4-bromo-3-methoxybenzenesulfonyl-chloride-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com